(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

physicochemical profiling drug-likeness SAR differentiation

(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS 2034615-18-2), also referred to as PTM or oxan-4-yl-(3-phenylazepan-1-yl)methanone, is a synthetic small molecule (C18H25NO2; MW 287.403) comprising a 3-phenylazepane core linked via a carbonyl bridge to a tetrahydropyran ring. It belongs to the 3-phenylazepane chemical class, a scaffold historically associated with mixed opioid receptor modulation (e.g., the analgesic meptazinol).

Molecular Formula C18H25NO2
Molecular Weight 287.403
CAS No. 2034615-18-2
Cat. No. B2842073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
CAS2034615-18-2
Molecular FormulaC18H25NO2
Molecular Weight287.403
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3CCOCC3
InChIInChI=1S/C18H25NO2/c20-18(16-9-12-21-13-10-16)19-11-5-4-8-17(14-19)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
InChIKeyWUFMFJYFVGSUCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Baseline: Structural and Pharmacophore Context of (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS 2034615-18-2)


(3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS 2034615-18-2), also referred to as PTM or oxan-4-yl-(3-phenylazepan-1-yl)methanone, is a synthetic small molecule (C18H25NO2; MW 287.403) comprising a 3-phenylazepane core linked via a carbonyl bridge to a tetrahydropyran ring . It belongs to the 3-phenylazepane chemical class, a scaffold historically associated with mixed opioid receptor modulation (e.g., the analgesic meptazinol) [1]. This compound is supplied as a research-grade building block, typically at 95% purity, and is intended exclusively for non-human, non-veterinary investigational use .

Why In-Class 3-Phenylazepane Analogs Cannot Simply Replace (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone in Research Programs


While the 3-phenylazepane core is shared with meptazinol and other opioidergic derivatives, the specific N-tetrahydropyran-4-carbonyl substitution in this compound introduces a fundamentally different hydrogen-bonding capacity, conformational preference, and lipophilicity profile. These divergent physicochemical properties are predicted to alter target engagement kinetics and selectivity when compared to N-alkyl or N-benzylsulfonyl 3-phenylazepane analogs [1]. Generic replacement with a structurally related 3-phenylazepane (e.g., N-unsubstituted 3-phenylazepane or meptazinol) would therefore confound structure-activity relationship (SAR) interpretation and could lead to false-negative or false-positive results in target identification campaigns [2].

Quantitative Differentiation Evidence for (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone Versus Its Closest Analogs


N-Substituent-Driven Physicochemical Differentiation: cLogP and Topological Polar Surface Area (TPSA) Compared to Meptazinol and N-Benzylsulfonyl-2-phenylazepane Analog 7c

The target compound's tetrahydropyran-4-carbonyl N-substituent imparts a distinct lipophilicity-hydrophilicity balance relative to its closest analogs. Computational prediction (ALOGPS 2.1) yields a cLogP of 3.1 and a TPSA of 29.5 Ų for (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone. In contrast, meptazinol (N-methyl, 3-ethyl-3-phenylazepane) exhibits a cLogP of 3.8 and TPSA of 23.5 Ų, while the potent Bim-expression inhibitor N-benzylsulfonyl-2-phenylazepane analog 7c shows a cLogP of 4.2 and TPSA of 46.2 Ų [1]. The lower cLogP and intermediate TPSA of the target compound suggest improved aqueous solubility potential and distinct membrane permeation kinetics, differentiating it from both more lipophilic opioidergic and more polar sulfonamide analogs.

physicochemical profiling drug-likeness SAR differentiation

Predicted Blood-Brain Barrier (BBB) Penetration: Target Compound Versus Meptazinol and Analog 7c

Using the BOILED-Egg model (SwissADME), (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is predicted to be blood-brain barrier permeant (BBB+), situating it as a potential CNS-active scaffold. Meptazinol is also predicted BBB+, consistent with its known central analgesic activity. However, N-benzylsulfonyl-2-phenylazepane analog 7c is predicted to be P-glycoprotein (P-gp) substrate and falls outside the optimal BBB permeation zone, indicating active efflux liability [1][2]. The target compound's favorable BBB prediction, combined with its intermediate TPSA, places it in a unique property space compared to both the opioid pharmacophore and the sulfonamide-based apoptosis modulators.

CNS drug discovery BBB permeation P-glycoprotein efflux

Structural Selectivity Implications: Absence of Highly Conserved Pharmacophoric Features for μ-Opioid Receptor Activity

Meptazinol and its active analogs derive μ-opioid receptor (MOR) partial agonism from the combination of a 3-phenylazepane core with a tertiary amine N-methyl group, which is considered a key pharmacophoric element for opioid receptor recognition [1]. (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone replaces the basic N-methyl with an amide carbonyl, effectively eliminating the cationic amine center required for classical opioid ligand-receptor salt bridge formation. This structural modification is predicted to substantially reduce or abolish MOR binding, directing the scaffold toward non-opioid biological targets and potentially mitigating opioid-associated side effects (respiratory depression, constipation, dependence) [2]. This represents a fundamental departure from the meptazinol pharmacophore.

opioid receptor selectivity profiling scaffold repurposing

Optimal Research and Industrial Application Scenarios for (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone


Non-Opioid CNS Probe Development Using the 3-Phenylazepane Scaffold

Given the predicted abolition of μ-opioid receptor activity via N-amide substitution , this compound is suited as a starting scaffold for CNS target programs where opioid liability must be excluded a priori. Its favorable BBB permeation prediction supports use in neurodegenerative disease, neuropsychiatric, or non-opioid pain target programs [1].

Physicochemical Property Benchmarking in Azepane-Based Compound Libraries

The distinct cLogP and TPSA profile of this compound (predicted cLogP 3.1, TPSA 29.5 Ų) makes it a valuable calibration standard for azepane- and tetrahydropyran-containing libraries, enabling property-based SAR navigation in lead optimization programs [1].

Chemical Biology Probe for Investigating Non-Opioid Azepane Molecular Targets

The compound's synthetic accessibility and high purity (95%) support its use as a negative control for opioid receptor engagement in chemoproteomics or phenotypic screening campaigns, complementing meptazinol-positive controls in target deconvolution studies [1].

Analytical Reference Standard for Azepane-Derived Metabolite Identification

The well-defined InChI Key (WUFMFJYFVGSUCQ-UHFFFAOYSA-N) and SMILES string enable unambiguous identification by LC-MS and NMR, facilitating its use as a reference standard in metabolic stability or impurity profiling studies of azepane-containing drug candidates [1].

Quote Request

Request a Quote for (3-phenylazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.